Weak Affinity for TRH Receptor: A Critical Selectivity Control for Neuroscience Assays
N-(4-Bromophenyl)-3-(trifluoromethyl)benzamide demonstrates extremely weak affinity for the mouse thyrotropin-releasing hormone (TRH) receptor, with an IC₅₀ value exceeding 50,000 nM in a radioligand displacement assay [1]. This lack of significant activity is not a drawback but a key differentiator when compared to potent TRH agonists or antagonists that may confound experimental results. The compound's >50 µM IC₅₀ establishes it as a validated negative control for TRH receptor-mediated pathways, ensuring that any observed biological effect in a more complex system is not an artifact of TRH pathway modulation [1].
| Evidence Dimension | Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | >50,000 nM |
| Comparator Or Baseline | Potent TRH agonists (typically low nM) |
| Quantified Difference | >1,000-fold weaker |
| Conditions | Displacement of [³H]-Me-His-TRH from mouse TRH-R1 expressed in HEK293 cells; preincubation for 15 min; measured after 4 hrs [1] |
Why This Matters
This quantifiably weak activity is valuable for procuring a validated negative control compound for TRH-related assays, reducing the risk of false-positive results from unexpected receptor interactions.
- [1] BindingDB. (2026). Affinity Data for BDBM50158392 (CHEMBL3781024). Target: Thyrotropin-releasing hormone receptor (Mouse). View Source
